molecular formula C13H10BrF2NO3 B13680001 Ethyl 3-(4-bromo-2,5-difluorophenyl)-5-methylisoxazole-4-carboxylate

Ethyl 3-(4-bromo-2,5-difluorophenyl)-5-methylisoxazole-4-carboxylate

Cat. No.: B13680001
M. Wt: 346.12 g/mol
InChI Key: AATLHETUHGASIP-UHFFFAOYSA-N
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Description

Ethyl 3-(4-bromo-2,5-difluorophenyl)-5-methylisoxazole-4-carboxylate is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromine atom, two fluorine atoms, and an isoxazole ring. The presence of these functional groups imparts specific chemical properties that make it valuable for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-bromo-2,5-difluorophenyl)-5-methylisoxazole-4-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-bromo-2,5-difluoroaniline with ethyl acetoacetate under basic conditions to form the corresponding isoxazole derivative. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-bromo-2,5-difluorophenyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The presence of the bromine atom allows for coupling reactions with organometallic reagents, such as Grignard reagents or organolithium compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazole derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

Ethyl 3-(4-bromo-2,5-difluorophenyl)-5-methylisoxazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-bromo-2,5-difluorophenyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors. The isoxazole ring may also play a role in modulating its biological activity by interacting with various pathways and molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(4-bromo-2,5-difluorophenyl)-5-methylisoxazole-4-carboxylate stands out due to its unique combination of functional groups, which imparts specific chemical and biological properties. The presence of both bromine and fluorine atoms, along with the isoxazole ring, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H10BrF2NO3

Molecular Weight

346.12 g/mol

IUPAC Name

ethyl 3-(4-bromo-2,5-difluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C13H10BrF2NO3/c1-3-19-13(18)11-6(2)20-17-12(11)7-4-10(16)8(14)5-9(7)15/h4-5H,3H2,1-2H3

InChI Key

AATLHETUHGASIP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(ON=C1C2=CC(=C(C=C2F)Br)F)C

Origin of Product

United States

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